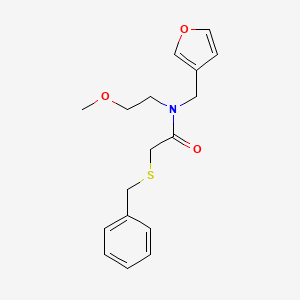

2-(benzylthio)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-(benzylthio)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide is a structurally complex molecule that may be related to various acetamide derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from similar structures and their properties.

Synthesis Analysis

The synthesis of related acetamide derivatives often involves the reaction of specific moieties with acetic acid or its derivatives. For example, N-(benzo[d]thiazol-2-yl) acetamides were synthesized by refluxing benzothiazoles with acetic acid, indicating a potential pathway for the synthesis of similar compounds . Additionally, the synthesis of 2-furan-2-ylacetamides from (Z)-2-en-4-yn-1-ols through a PdI2-catalyzed oxidative aminocarbonylation suggests a method that could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of amide groups, which can form hydrogen bonds and contribute to the stability and crystalline nature of these compounds. For instance, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed linear and bent conformations of the amide moieties, influenced by the presence of additional substituents . This information could be relevant when considering the molecular structure of this compound.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, including the formation of hydrogen-bonded assemblies and interactions with other molecules. The study of N-(benzo[d]thiazol-2-yl) acetamides showed that water can act as a bridge in forming hydrogen bonds with the amide NH and carbonyl groups . Such interactions could also be expected in the chemical behavior of the compound under analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can vary widely depending on their substituents. For example, the presence of a methoxyamino group in 2-acetamido-N-benzyl-2-(methoxyamino)acetamides affects the hydrogen bonding and packing interactions within the crystal structure, which in turn influences the compound's physical properties . These findings could provide a basis for predicting the properties of this compound.

Applications De Recherche Scientifique

Antifungal Effects

Research has demonstrated the antifungal potential of derivatives of 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide, a closely related compound. These derivatives exhibit significant antifungal activity against various fungi species, comparable to the effectiveness of ketoconazole, a well-known antifungal agent (Kaplancıklı et al., 2013).

Anticancer and Antiangiogenic Activity

Derivatives of 2-methoxy/ethoxycarbonyl group combined with benzofuran skeletons have been evaluated for their anticancer and antiangiogenic activities. These compounds show promising results in inhibiting cancer cell growth and affecting vascular endothelial cells, which is crucial for treating tumors (Romagnoli et al., 2015).

Aza-Piancatelli Rearrangement

In synthetic chemistry, furan-2-yl(phenyl)methanol derivatives, including similar structures, are used in the aza-Piancatelli rearrangement. This process allows for the efficient synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives, highlighting the compound's utility in complex organic synthesis (Reddy et al., 2012).

Anticonvulsant Properties

Research on (R)-lacosamide, which shares a similar structure, has demonstrated its effectiveness in treating partial-onset seizures. Analogs of this compound with affinity bait and chemical reporter groups have been synthesized for identifying interacting proteins linked to its function and toxicity (Park et al., 2009).

Photochromic Properties

Studies on 5-hydroxy substituted naphthofurans and naphthothiazoles, which are related to the compound , have shown potential in creating photochromic benzochromenes. These findings have implications for materials science, particularly in developing light-responsive materials (Aiken et al., 2014).

Kinetics in Organic Reactions

The kinetics of bromination of related methoxycarbonyl derivatives in organic synthesis have been studied, providing insight into reaction mechanisms and efficiency in synthetic chemistry (Linda & Marino, 1968).

Anticancer Activity of Analogues

The synthesis and evaluation of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives have shown significant anticancer activity, particularly against leukemia cell lines. This highlights the potential therapeutic applications of these compounds in oncology (Horishny et al., 2021).

Functionalized Amino Acid Anticonvulsants

Research into the structure and activity of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, which are structurally similar, indicates their potential as anticonvulsant agents. This underscores the broader applicability of such compounds in pharmaceutical development (Camerman et al., 2005).

Propriétés

IUPAC Name |

2-benzylsulfanyl-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-20-10-8-18(11-16-7-9-21-12-16)17(19)14-22-13-15-5-3-2-4-6-15/h2-7,9,12H,8,10-11,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRCMFBUUZUPUJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)C(=O)CSCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxycyclobutane-1-carboxylic acid](/img/structure/B2552496.png)

![(1S)-1,5-Anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-D-glucitol 2,3,4,6-tetraacetate](/img/structure/B2552508.png)